N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide
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Overview
Description
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide is a chemical compound characterized by its unique structure, which includes a secondary amide, a ketone, and a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amides and amines.
Scientific Research Applications
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}benzenesulfonamide: Shares a similar scaffold but includes a sulfonamide group, making it a potent PI3K inhibitor.
(2-methyl-4-oxopent-2-yl)diphenylphosphine oxide: Contains a similar oxopentyl group but differs in its phosphine oxide moiety.
Uniqueness
N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long aliphatic chain also contributes to its unique properties, making it suitable for various applications .
Properties
CAS No. |
116584-30-6 |
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Molecular Formula |
C19H36N2O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[2-(4-oxopent-2-en-2-ylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C19H36N2O2/c1-4-5-6-7-8-9-10-11-12-13-19(23)21-15-14-20-17(2)16-18(3)22/h16,20H,4-15H2,1-3H3,(H,21,23) |
InChI Key |
AYTGQQUVCWTQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNC(=CC(=O)C)C |
Origin of Product |
United States |
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